An In-depth Technical Guide to the Chemical Structure and Properties of 3-Mesitylpropan-1-ol
An In-depth Technical Guide to the Chemical Structure and Properties of 3-Mesitylpropan-1-ol
Introduction
3-Mesitylpropan-1-ol, systematically known as 3-(2,4,6-trimethylphenyl)propan-1-ol, is an aromatic alcohol that holds significant potential in the realms of medicinal chemistry and materials science. Its unique structure, featuring a sterically hindered mesityl group attached to a flexible propanol chain, imparts distinct physicochemical properties that are of considerable interest to researchers, scientists, and drug development professionals. The mesityl group, with its three methyl substituents on the benzene ring, can profoundly influence a molecule's conformation, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive technical overview of the chemical structure, synthesis, spectroscopic characterization, and potential applications of 3-mesitylpropan-1-ol, designed to be a valuable resource for professionals in the field.
Chemical and Physical Properties
The fundamental properties of 3-mesitylpropan-1-ol are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.
| Property | Value | Source(s) |
| IUPAC Name | 3-(2,4,6-trimethylphenyl)propan-1-ol | - |
| Synonyms | 3-Mesityl-1-propanol | [1] |
| CAS Number | 27645-07-4 | [1] |
| Molecular Formula | C₁₂H₁₈O | [1] |
| Molecular Weight | 178.27 g/mol | - |
| Appearance | Predicted to be a colorless liquid | - |
| Boiling Point | Predicted to be high | - |
| Solubility | Expected to be soluble in organic solvents | - |
Synthesis of 3-Mesitylpropan-1-ol
A plausible and efficient synthetic route to 3-mesitylpropan-1-ol involves a two-step process starting from mesitylene. The first step is a Friedel-Crafts acylation to introduce a three-carbon chain, followed by a reduction of the resulting carbonyl group to the desired primary alcohol.
Overall Synthesis Workflow
Caption: A proposed two-step synthetic workflow for 3-mesitylpropan-1-ol.
Experimental Protocols
Step 1: Synthesis of 3-(2,4,6-trimethylphenyl)propanoic Acid
This intermediate can be synthesized via a Friedel-Crafts acylation of mesitylene with succinic anhydride, followed by reduction of the resulting keto acid.[2]
-
Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add succinic anhydride.
-
Slowly add mesitylene to the mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The resulting solid, 3-(2,4,6-trimethylbenzoyl)propanoic acid, is collected by filtration, washed with water, and can be purified by recrystallization.
-
-
Reduction of the Keto Acid (Wolff-Kishner Reduction):
-
The keto acid is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.
-
Water and excess hydrazine are distilled off, and the reaction mixture is heated at a higher temperature to effect the reduction of the carbonyl group to a methylene group.
-
After cooling, the reaction mixture is acidified, and the product, 3-(2,4,6-trimethylphenyl)propanoic acid, is extracted with an organic solvent.
-
Step 2: Reduction of 3-(2,4,6-trimethylphenyl)propanoic Acid to 3-Mesitylpropan-1-ol
The carboxylic acid is first converted to its ethyl ester, which is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4][5][6][7]
-
Esterification (Fischer Esterification):
-
3-(2,4,6-trimethylphenyl)propanoic acid is refluxed in an excess of absolute ethanol with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).[8][9][10][11][12]
-
The reaction is driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus.
-
After the reaction is complete, the excess ethanol is removed under reduced pressure, and the residue is worked up by extraction to yield ethyl 3-(2,4,6-trimethylphenyl)propanoate.
-
-
Reduction of the Ester:
-
A solution of ethyl 3-(2,4,6-trimethylphenyl)propanoate in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.[3][5][6][7]
-
The reaction mixture is then stirred at room temperature for several hours.
-
The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution.
-
The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give 3-mesitylpropan-1-ol, which can be further purified by distillation or chromatography.
-
Spectroscopic Characterization
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of 3-mesitylpropan-1-ol.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups on the ring, and the protons of the propyl chain.[9][13][14]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | s | 2H | Aromatic protons (H-3', H-5') |
| ~3.6 | t | 2H | -CH₂-OH (C1-H) |
| ~2.6 | t | 2H | Ar-CH₂- (C3-H) |
| ~2.2 | s | 9H | Aromatic -CH₃ (2', 4', 6'-CH₃) |
| ~1.8 | p | 2H | -CH₂-CH₂-CH₂- (C2-H) |
| ~1.5 (broad) | s | 1H | -OH |
Predicted ¹³C NMR Data
The carbon NMR spectrum will reflect the symmetry of the mesityl group.[1][7][15]
| Chemical Shift (ppm) | Assignment |
| ~137 | Quaternary aromatic carbons (C-2', C-4', C-6') |
| ~135 | Quaternary aromatic carbon (C-1') |
| ~129 | Aromatic CH carbons (C-3', C-5') |
| ~62 | -CH₂-OH (C-1) |
| ~35 | -CH₂-CH₂-CH₂- (C-2) |
| ~29 | Ar-CH₂- (C-3) |
| ~21 | Aromatic -CH₃ (4'-CH₃) |
| ~20 | Aromatic -CH₃ (2', 6'-CH₃) |
Predicted IR Spectroscopy Data
The IR spectrum will be characterized by a broad O-H stretch, C-H stretches of the alkyl and aromatic groups, and aromatic C=C bending vibrations.[3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch |
| 1610, 1470 | Medium | Aromatic C=C bending |
| 1200-1000 | Strong | C-O stretch (primary alcohol) |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of water and cleavage of the propyl chain.[5][16][17]
| m/z | Fragment Ion |
| 178 | [M]⁺ (Molecular ion) |
| 160 | [M - H₂O]⁺ |
| 133 | [M - CH₂CH₂OH]⁺ (Benzylic cleavage) |
| 119 | [C₉H₁₁]⁺ (Tropylium-like ion) |
Applications in Research and Drug Development
The structural features of 3-mesitylpropan-1-ol make it an interesting candidate for applications in drug discovery and materials science.
-
Medicinal Chemistry: The bulky mesityl group can act as a "magic methyl" analogue on a larger scale, providing steric hindrance that can influence the binding affinity and selectivity of a molecule for its biological target.[18][19] It can also shield metabolically labile sites, potentially improving the pharmacokinetic profile of a drug candidate.[18] The propanol moiety provides a handle for further functionalization, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
-
Organic Synthesis: As a primary alcohol, the hydroxyl group can be readily converted into other functional groups, such as aldehydes, carboxylic acids, esters, and ethers, making 3-mesitylpropan-1-ol a versatile building block for the synthesis of more complex molecules.
-
Materials Science: The aromatic nature of the mesityl group and the reactive hydroxyl group could allow for its incorporation into polymers or other materials to modify their properties, such as thermal stability or solubility.
Conclusion
3-Mesitylpropan-1-ol is a unique chemical entity with a combination of steric bulk and functional reactivity. While detailed experimental data for this specific compound is not widely published, its synthesis is achievable through established organic chemistry methodologies. Its predicted spectroscopic properties provide a clear roadmap for its characterization. The presence of the sterically demanding mesityl group suggests that this molecule could be a valuable tool for medicinal chemists seeking to modulate the properties of drug candidates. This technical guide serves as a foundational resource to encourage and facilitate further research into the synthesis, characterization, and application of this intriguing molecule.
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